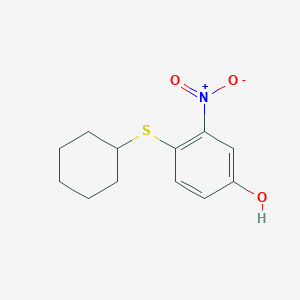

4-(Cyclohexylthio)-3-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexylsulfanyl-3-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEAHGLPRCHSKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=C(C=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Introduction of the Cyclohexylthio Moiety

The formation of the aryl thioether linkage is a critical step in the synthesis of 4-(Cyclohexylthio)-3-nitrophenol. Various methodologies can be employed to achieve this, ranging from classical nucleophilic substitution reactions to modern catalytic cross-coupling reactions.

Thiol-Mediated Alkylation and Arylation Reactions

Thiol-mediated reactions are a common approach for the synthesis of thioethers. jmaterenvironsci.com In the context of this compound, this would typically involve the reaction of cyclohexanethiol (B74751) with a suitable aromatic precursor. One plausible route is the S-alkylation of a thiol precursor, although the direct alkylation of a phenol (B47542) derivative is more common for this class of compounds.

A general representation of this reaction involves the deprotonation of the thiol to form a more nucleophilic thiolate, which then attacks an electrophilic carbon atom.

General Reaction Scheme: R-SH + Base → R-S⁻ R-S⁻ + R'-X → R-S-R' + X⁻

While effective for many aliphatic thioethers, the direct arylation of cyclohexanethiol with an unactivated aryl halide can be challenging and often requires harsh reaction conditions.

Nucleophilic Aromatic Substitution Reactions with Cyclohexylthiols

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl thioethers, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org The nitro group is a strong electron-withdrawing group, making SNAr a viable strategy for the synthesis of this compound.

In a typical SNAr approach, a phenol derivative with a good leaving group (such as a halogen) at the 4-position and a nitro group at the 3-position would be reacted with cyclohexanethiol in the presence of a base. The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, facilitating the substitution. libretexts.org

Illustrative Reaction: A potential precursor, such as 4-chloro-3-nitrophenol, can be reacted with cyclohexanethiol. The reaction proceeds via the attack of the cyclohexylthiolate anion on the carbon bearing the chlorine atom, followed by the elimination of the chloride ion.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Chloro-3-nitrophenol | Cyclohexanethiol | K₂CO₃ | DMF | This compound |

| 4-Fluoro-3-nitrophenol | Cyclohexanethiol | Et₃N | Acetonitrile | This compound |

This table presents plausible reaction conditions based on general principles of nucleophilic aromatic substitution.

Advanced Coupling Reactions for Carbon-Sulfur Bond Formation

Modern organometallic catalysis offers efficient methods for the formation of carbon-sulfur bonds under milder conditions than traditional methods. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation.

These reactions typically involve a palladium or copper catalyst, a phosphine ligand, and a base. The reaction can couple a variety of aryl halides or triflates with thiols. For the synthesis of this compound, an aryl halide precursor like 4-bromo-3-nitrophenol could be coupled with cyclohexanethiol.

Hypothetical Catalytic Cycle:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex.

Ligand Exchange: The thiolate (R-S⁻) displaces a ligand on the palladium complex.

Reductive Elimination: The aryl and thio groups couple, forming the desired thioether (Ar-S-R) and regenerating the palladium(0) catalyst.

| Aryl Halide | Thiol | Catalyst | Ligand | Base |

| 4-Bromo-3-nitrophenol | Cyclohexanethiol | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ |

| 4-Iodo-3-nitrophenol | Cyclohexanethiol | CuI | N,N-dimethylglycine | K₃PO₄ |

This table illustrates potential catalyst systems for the C-S cross-coupling reaction based on established methodologies.

Cascade Reaction Pathways Incorporating Cyclohexylthio Groups

Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming events in a single synthetic operation without the isolation of intermediates. wikipedia.org While a specific cascade reaction for the direct synthesis of this compound is not prominently described in the literature, a hypothetical pathway could be envisioned.

Such a reaction might involve an intramolecular cyclization triggered by the introduction of the cyclohexylthio group, or a multi-component reaction where the phenol, a source of the nitro group, and cyclohexanethiol are combined in a single pot. These reactions are often complex and require careful design of the starting materials and reaction conditions.

Strategies for the Introduction and Modification of the Nitrophenol Moiety

The introduction of the nitro group onto the phenolic ring is a key step that significantly influences the electronic properties of the molecule.

Nitration of Phenolic Precursors

The direct nitration of a phenolic precursor is a common method for the synthesis of nitrophenols. researchgate.netquora.com For the synthesis of this compound, the starting material would likely be 4-(cyclohexylthio)phenol.

The nitration of phenols is typically carried out using a mixture of nitric acid and sulfuric acid. However, due to the activating nature of the hydroxyl group, the reaction can be vigorous and lead to the formation of multiple nitrated products and oxidation byproducts. Therefore, milder nitrating agents and controlled reaction conditions are often preferred. ias.ac.in

The regioselectivity of the nitration is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strong ortho-, para-director, while the cyclohexylthio group is also an ortho-, para-director, albeit weaker. In 4-(cyclohexylthio)phenol, the para position is blocked, so nitration is expected to occur at the positions ortho to the hydroxyl group (positions 2 and 6) and ortho to the cyclohexylthio group (positions 3 and 5). The steric bulk of the cyclohexylthio group may hinder nitration at the adjacent 3- and 5-positions to some extent.

Potential Nitration Outcomes for 4-(Cyclohexylthio)phenol:

| Nitrating Agent | Solvent | Temperature | Major Products |

| HNO₃/H₂SO₄ | Acetic Acid | 0 °C | Mixture of 2-nitro and 3-nitro isomers |

| Cu(NO₃)₂ | Acetonitrile | Room Temp. | Potentially higher selectivity for the 2-nitro isomer |

| NaNO₂/TBAD | CH₂Cl₂ | Reflux | Selective mononitration |

This table outlines plausible outcomes for the nitration of 4-(cyclohexylthio)phenol based on known nitration methodologies for substituted phenols.

Given the directing effects, obtaining the desired 3-nitro isomer selectively can be challenging and may require chromatographic separation from other isomers. An alternative strategy could involve the nitration of a precursor before the introduction of the cyclohexylthio group, as described in the nucleophilic aromatic substitution section.

Convergent and Divergent Synthesis Approaches for this compound

The synthesis of a polysubstituted phenol like this compound can be approached through either convergent or divergent strategies, which offer different advantages in terms of efficiency and molecular diversity.

Convergent Synthesis: A convergent synthesis involves the preparation of key molecular fragments that are later combined to form the final product. wikipedia.org For this compound, a convergent approach might involve the synthesis of a 4-halophenol derivative and cyclohexanethiol, followed by a nucleophilic aromatic substitution reaction. A plausible convergent route is outlined below:

Fragment 1 Synthesis: Nitration of 4-chlorophenol to yield 4-chloro-3-nitrophenol.

Fragment 2 Synthesis: Preparation of sodium cyclohexanethiolate from cyclohexanethiol and a base like sodium hydride.

Fragment Coupling: Reaction of 4-chloro-3-nitrophenol with sodium cyclohexanethiolate. The nitro group, being strongly electron-withdrawing, activates the chlorine atom for nucleophilic aromatic substitution by the thiolate.

Divergent Synthesis: A divergent synthesis begins with a common starting material that is sequentially modified to generate a library of related compounds. nih.gov This strategy is particularly useful for exploring structure-activity relationships. A potential divergent synthesis for this compound and its analogs could start from 4-mercaptophenol:

Initial Step: Reaction of 4-mercaptophenol with a cyclohexyl halide (e.g., cyclohexyl bromide) to form 4-(cyclohexylthio)phenol.

Diversification: The resulting 4-(cyclohexylthio)phenol can then be subjected to various reactions to introduce different functional groups. For the target compound, this would be a regioselective nitration. dergipark.org.trijcce.ac.irnih.gov The hydroxyl and cyclohexylthio groups are both ortho-, para-directing. However, due to the steric bulk of the cyclohexylthio group, nitration is likely to occur at the position ortho to the hydroxyl group and meta to the thioether, yielding this compound. Other electrophilic substitution reactions could be employed at this stage to generate a variety of other derivatives.

The table below contrasts these two synthetic strategies for the target molecule.

| Strategy | Key Steps | Advantages |

| Convergent | 1. Prepare 4-chloro-3-nitrophenol. 2. Prepare sodium cyclohexanethiolate. 3. Couple fragments via SNAr. | Efficient, high overall yield, allows for late-stage combination of complex fragments. wikipedia.org |

| Divergent | 1. Synthesize 4-(cyclohexylthio)phenol. 2. Regioselective nitration of the intermediate. | Allows for the creation of a library of analogs from a common intermediate, useful for medicinal chemistry. nih.govrsc.org |

Derivatization and Functionalization of the Core Structure

The core structure of this compound offers multiple sites for further chemical modification, enabling the synthesis of a wide range of derivatives with potentially new properties.

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for derivatization. Its acidic proton can be easily removed by a base, forming a phenoxide ion that is a potent nucleophile. Common modifications include:

Etherification: The phenoxide can react with alkyl halides (e.g., methyl iodide, ethyl bromide) in a Williamson ether synthesis to form the corresponding ethers.

Esterification: Acylation with acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base yields phenyl esters.

Silylation: Reaction with silyl halides (e.g., tert-butyldimethylsilyl chloride) provides silyl ethers, which can serve as protecting groups for the hydroxyl function.

These reactions are generally high-yielding and compatible with the nitro and thioether groups. nih.gov

| Reaction Type | Reagent | Product Class |

| Etherification | Alkyl Halide (R-X) + Base | Alkyl Aryl Ether |

| Esterification | Acyl Halide (RCOCl) + Base | Aryl Ester |

| Silylation | Silyl Halide (R₃SiCl) + Base | Aryl Silyl Ether |

Transformations Affecting the Cyclohexyl Ring

The cyclohexyl ring is a saturated aliphatic system and is generally less reactive than the aromatic portion of the molecule. Under typical organic synthesis conditions, it remains inert. However, under more forcing conditions, such as free-radical halogenation, C-H bonds on the cyclohexyl ring could be functionalized. Such reactions may lack selectivity and could also affect other parts of the molecule. More controlled functionalization would likely require complex, multi-step synthetic sequences starting from a functionalized cyclohexyl precursor.

Reactions at the Thioether Linkage

The sulfur atom of the thioether linkage is nucleophilic and can be readily oxidized to higher oxidation states. organic-chemistry.orgorganic-chemistry.org This is one of the most important transformations for this functional group.

Oxidation to Sulfoxide: Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), will convert the thioether to the corresponding sulfoxide, 4-(cyclohexylsulfinyl)-3-nitrophenol. organic-chemistry.org

Oxidation to Sulfone: Using an excess of the oxidizing agent or a stronger oxidant, such as potassium permanganate (KMnO₄), will result in the formation of the sulfone, 4-(cyclohexylsulfonyl)-3-nitrophenol. organic-chemistry.org

These oxidation reactions are typically selective for the sulfur atom, leaving the phenolic and nitro groups intact. The resulting sulfoxides and sulfones have significantly different electronic properties and steric profiles compared to the parent thioether.

| Product | Reagent(s) |

| 4-(Cyclohexylsulfinyl)-3-nitrophenol | 1 eq. H₂O₂ or m-CPBA |

| 4-(Cyclohexylsulfonyl)-3-nitrophenol | Excess H₂O₂ or KMnO₄ |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton NMR spectroscopy would be utilized to identify the number of unique proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. For 4-(Cyclohexylthio)-3-nitrophenol, one would anticipate distinct signals for the aromatic protons, the protons of the cyclohexyl ring, and the phenolic hydroxyl proton. The chemical shifts (δ) would indicate the extent of shielding or deshielding for each proton, while the coupling constants (J) would reveal the spatial relationships between neighboring protons.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

To map the carbon skeleton of the molecule, ¹³C NMR spectroscopy would be essential. This technique would identify all unique carbon atoms in this compound, including those in the phenyl and cyclohexyl rings. The chemical shifts of the carbon signals would provide insight into their hybridization and the nature of their attached atoms and functional groups.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the phenyl and cyclohexyl moieties.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, linking proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for establishing the connectivity between the cyclohexylthio group, the nitro group, and the phenol (B47542) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, aiding in the determination of the molecule's three-dimensional conformation.

Deuterium (B1214612) Exchange Studies

A deuterium exchange study, typically performed by adding a small amount of D₂O to the NMR sample, would be used to identify the labile phenolic hydroxyl proton. The signal corresponding to the -OH proton would disappear or significantly decrease in intensity upon the addition of D₂O, confirming its assignment.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. Key vibrational modes would include:

A broad O-H stretching band for the phenolic hydroxyl group.

Asymmetric and symmetric N-O stretching bands for the nitro group.

C-H stretching bands for the aromatic and aliphatic (cyclohexyl) protons.

C=C stretching bands for the aromatic ring.

A C-S stretching band for the thioether linkage.

The precise frequencies of these bands would offer valuable information about the electronic environment and intermolecular interactions within the solid or liquid sample.

Raman Spectroscopy

Detailed Research Findings: While a specific Raman spectrum for this compound is not widely published, the expected vibrational modes can be inferred from analyses of related compounds such as nitrophenols and nitrothiophenol. spectroscopyonline.comresearchgate.net The Raman spectrum would be characterized by several key peaks:

Nitro Group (NO₂) Vibrations: The nitro group is expected to produce strong and distinct Raman signals. Specifically, the symmetric stretching vibration of the NO₂ group typically appears in the 1333-1343 cm⁻¹ region, while the asymmetric stretching vibration is also a key marker. spectroscopyonline.com

C-H Vibrations: The cyclohexyl and phenyl groups contain numerous C-H bonds. The deformation of C-H bonds in the aromatic ring is expected to produce peaks around 1134 cm⁻¹ and 1232 cm⁻¹. spectroscopyonline.com

C-S Vibrations: The carbon-sulfur (C-S) bond of the thioether linkage will have its own characteristic stretching frequency, although it is typically weaker than the nitro group vibrations.

Aromatic Ring Vibrations: The benzene (B151609) ring itself will exhibit several characteristic in-plane and out-of-plane bending and stretching modes.

Resonance Raman (RR) spectroscopy could also be a valuable tool, particularly if the excitation wavelength of the laser is close to an electronic absorption band of the molecule. researchgate.netnsf.gov This can significantly enhance the intensity of Raman signals associated with the chromophoric parts of the molecule, such as the nitrophenol moiety.

Interactive Data Table: Expected Raman Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Symmetric NO₂ Stretch | 1333 - 1343 | Nitro (NO₂) |

| Asymmetric NO₂ Stretch | Varies | Nitro (NO₂) |

| Aromatic C-H Deformation | ~1134, ~1232 | Phenyl Ring |

| C-S Stretch | Varies | Thioether |

Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. This is crucial for confirming the identity of newly synthesized molecules like this compound.

Detailed Research Findings: For this compound (C₁₂H₁₅NO₃S), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition, distinguishing it from other potential compounds with the same nominal mass. The technique is a standard for the structural confirmation of novel organic compounds. researchgate.net

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₃S |

| Theoretical Exact Mass | 269.0773 u |

| Expected Measurement | Value within ppm of theoretical mass |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. rsc.orgnih.gov It allows for the ionization of the analyte directly from a solution, typically with minimal fragmentation, which is useful for determining the molecular weight of the intact molecule. chemrxiv.org

Detailed Research Findings: In ESI-MS analysis, this compound would likely be analyzed in negative ion mode due to the acidic nature of the phenolic proton. This would result in the detection of the deprotonated molecule, [M-H]⁻. The resulting mass spectrum would show a prominent peak corresponding to the mass of this ion. ESI-MS can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion. chemrxiv.org This fragmentation pattern provides valuable information about the compound's structure, as the molecule breaks apart at its weakest bonds. For instance, fragmentation might occur at the C-S bond or involve the loss of the nitro group. The technique is widely used for the structural elucidation of synthetic and natural products. nih.govnih.gov

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. researchgate.net This technique involves directing a beam of X-rays onto a single, well-ordered crystal of the material. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

Detailed Research Findings: While a specific crystal structure for this compound has not been detailed in the provided search results, SCXRD analysis would provide definitive information on its molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govnih.gov The analysis would also reveal the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice. nih.gov

Interactive Data Table: Potential Single-Crystal X-ray Diffraction Data

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the unit cell |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths and Angles | Definitive molecular geometry |

| Intermolecular Interactions | e.g., Hydrogen bonding, π-π stacking |

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample (a powder) to identify its crystalline phases. nih.gov Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint."

Detailed Research Findings: PXRD is essential for characterizing the bulk material of this compound. It can be used to:

Confirm Crystalline Nature: A sharp, well-defined diffraction pattern indicates a highly crystalline material.

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. nih.govmdpi.com This is crucial as polymorphs can have different physical properties.

Assess Purity: The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern. researchgate.net

Determine Phase Transitions: Variable-temperature PXRD can be used to study changes in the crystalline structure as a function of temperature. units.it

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of a specific crystalline phase. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

The spatial arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a variety of intermolecular interactions. For "this compound," a combination of hydrogen bonds, π-π stacking, and other weaker interactions would be anticipated to play a significant role in its solid-state architecture. The phenol group can act as a hydrogen bond donor, while the nitro group and the oxygen of the phenol can act as acceptors, leading to the formation of robust hydrogen-bonding networks.

A powerful method for exploring these packing modes and intermolecular forces is the use of Hirshfeld surfaces, which partition crystal space to visualize and quantify the interactions between molecules.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational tool for the investigation of intermolecular interactions within a crystal. This method generates a surface around a molecule in a crystal, and the color coding of this surface provides information about the types and relative strengths of intermolecular contacts.

For a molecule like "this compound," the Hirshfeld surface would be mapped with functions such as dnorm, which highlights regions of close contact. Red spots on the dnorm surface typically indicate hydrogen bonds and other close contacts. A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.

In related organosulfur compounds, Hirshfeld surface analysis has shown that H···H and C···H/H···C interactions can be the most significant contributors to crystal packing. For nitro-substituted phenols, it has been noted that nitro groups coplanar with the phenol ring can lead to the formation of columnar arrays. The analysis for "this compound" would likely reveal significant contributions from O···H, H···H, and C···H contacts, providing a detailed picture of its supramolecular assembly.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Phenol

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.0 |

| O···H | 25.5 |

| C···H | 15.2 |

| S···H | 8.3 |

| N···O | 2.1 |

| Other | 3.9 |

Note: This table presents hypothetical data based on typical values for similar organic molecules to illustrate the output of a Hirshfeld surface analysis.

Electronic and Photophysical Spectroscopy

The electronic and photophysical properties of "this compound" can be elucidated through various spectroscopic techniques. These methods probe the electronic transitions within the molecule and its behavior upon excitation.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is employed to identify the electronic transitions in a molecule. The spectrum of "this compound" is expected to be influenced by the chromophoric nitro and phenol groups. Nitrophenols typically exhibit strong absorption bands in the UV region. For instance, 4-nitrophenol (B140041) shows an absorption maximum around 317-320 nm, which is attributed to a π→π* transition. The position and intensity of these absorption bands can be sensitive to the solvent environment and the pH. In alkaline solutions, the deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915) ion typically results in a red shift of the absorption maximum to around 400 nm.

The presence of the cyclohexylthio group may cause a slight shift in the absorption bands compared to unsubstituted nitrophenols due to its electronic and steric effects. The absorption cross-sections for nitrophenols can be quite large, indicating a high probability of light absorption.

Fluorescence and Emission Spectroscopy

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has absorbed light. While many nitrophenols are weakly fluorescent or non-fluorescent due to efficient non-radiative decay pathways, their emission properties can sometimes be observed under specific conditions or when incorporated into certain matrices. The formation of exciplexes (excited-state complexes) between a nitrophenol and another molecule can lead to the appearance of new, broad fluorescence bands at longer wavelengths.

The fluorescence of "this compound" could potentially be quenched by the nitro group, which is a well-known fluorescence quencher. However, the specific emission characteristics would need to be determined experimentally. In some cases, fluorescence can be enhanced by aggregation or complexation.

Luminescence Properties

Luminescence is a broader term that encompasses both fluorescence and phosphorescence. The luminescence of "this compound" would be largely dictated by the interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl and cyclohexylthio groups. While room temperature emission from similar compounds can be weak, cooling to low temperatures, such as 77 K, can sometimes enhance metal-centered luminescence if the compound is part of a metal complex.

The study of luminescence properties is important for applications in materials science, such as in the development of sensors or light-emitting devices. For instance, nitrogen-doped carbon dots have been used as fluorescent probes for the detection of p-nitrophenol based on the quenching of their luminescence.

Table 2: Representative Photophysical Data for a Nitrophenol Derivative

| Parameter | Value |

| Absorption Maximum (λabs) | 325 nm |

| Molar Absorptivity (ε) | 1.5 x 104 M-1cm-1 |

| Emission Maximum (λem) | 450 nm |

| Fluorescence Quantum Yield (ΦF) | 0.05 |

| Fluorescence Lifetime (τ) | 1.2 ns |

Note: This table contains hypothetical data for a generic nitrophenol derivative to illustrate typical photophysical parameters.

Spectrophotometric Analytical Methodologies

Spectrophotometric methods are widely used for the quantitative analysis of nitrophenols due to their strong UV-Visible absorption. The development of an analytical methodology for "this compound" would likely involve the use of UV-Visible spectrophotometry or high-performance liquid chromatography (HPLC) with a diode-array detector.

For the determination of nitrophenol isomers or impurities, HPLC is particularly useful. A reversed-phase HPLC method could be developed to separate "this compound" from other related compounds. The detection would be based on its characteristic UV-Visible absorption spectrum. By selecting appropriate analytical and reference wavelengths, it is possible to achieve high sensitivity and selectivity. The detection limits for nitrophenols using such methods can be in the low micromolar range. These analytical techniques are crucial for quality control and for monitoring the compound in various matrices.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the stability and decomposition profile of a chemical compound. These methods measure the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics. For a compound like this compound, a TGA curve would show the temperature at which the compound begins to decompose and the percentage of mass lost at each stage of decomposition.

A hypothetical TGA curve for this compound would be expected to show a stable region at lower temperatures, followed by one or more steps of mass loss as the temperature increases. The decomposition would likely involve the cleavage of the thioether bond, the loss of the nitro group, and the breakdown of the aromatic and cyclohexyl rings. The final residual mass would correspond to any non-volatile decomposition products.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Decomposition Step (Hypothetical) |

| 25 - 200 | ~0% | Stable compound, no significant mass loss |

| 200 - 350 | Variable | Initial decomposition, potential loss of nitro group or cleavage of C-S bond |

| 350 - 500 | Variable | Further fragmentation of the molecule |

| > 500 | Variable | Final decomposition to volatile products |

Note: This table is hypothetical and for illustrative purposes only, as experimental data is not available.

Differential Thermogravimetric (DTG) Analysis

Differential Thermogravimetric (DTG) analysis is the first derivative of the TGA curve (d(mass)/dT). It plots the rate of mass change as a function of temperature. The DTG curve shows peaks at temperatures where the rate of mass loss is at a maximum, providing a clearer indication of the individual decomposition steps than the TGA curve alone.

For this compound, the DTG curve would exhibit distinct peaks corresponding to the different stages of its thermal decomposition. The temperature at the peak maximum (T_max) for each step indicates the point of the most rapid decomposition for that particular process.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It is essential for verifying the purity and confirming the empirical formula of a synthesized substance. For this compound, with the chemical formula C₁₂H₁₅NO₃S, elemental analysis would measure the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Theoretical Elemental Composition of this compound (C₁₂H₁₅NO₃S)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 56.90 |

| Hydrogen | H | 1.01 | 15 | 15.15 | 5.98 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.53 |

| Oxygen | O | 16.00 | 3 | 48.00 | 18.96 |

| Sulfur | S | 32.07 | 1 | 32.07 | 12.66 |

| Total | 253.35 | 100.00 |

An experimental elemental analysis report for a pure sample of this compound would be expected to show results very close to these theoretical percentages.

In-Depth Theoretical and Computational Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical and computational studies specifically focused on the compound this compound are not publicly available. Therefore, a complete, data-driven article based on the requested outline cannot be generated at this time.

The user's request specified a detailed article on the theoretical and computational chemistry of this compound, structured around a precise outline that included quantum chemical calculations like Density Functional Theory (DFT) and Ab Initio methods, as well as molecular modeling simulations such as conformational analysis, Molecular Electrostatic Potential Surface (MEPS) analysis, and Frontier Molecular Orbital (FMO) analysis.

While the methodologies outlined in the request—such as DFT, conformational analysis, and HOMO-LUMO analysis—are standard and powerful techniques in computational chemistry for predicting molecular properties, they have been applied to a vast number of other organic molecules. For instance, studies are available for related compounds like m-nitrophenol, which has been analyzed using DFT to understand its electronic structure, electrostatic potential, and intramolecular charge transfer. nih.govnih.gov Similarly, the principles of Frontier Molecular Orbital theory are widely used to explain chemical reactivity in various compounds. researchgate.net

However, without specific calculations performed on this compound, any discussion of its electronic structure, potential energy surfaces, electrostatic potential, or HOMO-LUMO gap would be purely speculative and would not meet the standards of a scientifically accurate and informative article. The strict requirement to focus solely on this compound and to populate the article with detailed research findings and data tables cannot be fulfilled in the absence of such dedicated research.

Researchers in computational chemistry select molecules for study based on various factors, including potential applications in materials science, pharmacology, or fundamental chemical interest. It appears that this compound has not yet been a focus of such detailed computational investigation in the published literature.

Therefore, the following sections of the requested article remain unwritten due to the lack of specific data:

Theoretical and Computational Chemistry Studies4.1. Quantum Chemical Calculations

Molecular Modeling and Simulation

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

A list of compound names as requested in the prompt cannot be generated as no related compounds were discussed in the context of a comparative analysis for 4-(Cyclohexylthio)-3-nitrophenol.

Computational Studies of Intermolecular Interactions

Hydrogen bonds are among the most critical non-covalent interactions governing the structure of this compound. The presence of a phenolic hydroxyl group as a hydrogen bond donor and the oxygen atoms of the nitro group and the sulfur atom of the thioether as potential acceptors allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Computational studies on similar molecules, such as o-nitrophenol, have shown that intramolecular hydrogen bonding between the hydroxyl and nitro groups is a significant stabilizing factor. In this compound, a similar intramolecular O-H···O hydrogen bond between the phenolic hydrogen and an oxygen of the adjacent nitro group is expected. This interaction would lead to a more planar arrangement of the functional groups relative to the phenyl ring and influence the molecule's chemical properties.

In addition to intramolecular hydrogen bonds, intermolecular hydrogen bonds play a crucial role in the crystal packing of nitrophenols. For this compound, the phenolic hydroxyl group can participate in intermolecular hydrogen bonding with the nitro group or the sulfur atom of a neighboring molecule. While sulfur is a weaker hydrogen bond acceptor than oxygen, S-H···S hydrogen bonds are known to influence the aggregation of thiophenol derivatives. Density functional theory (DFT) calculations can be employed to determine the geometries and energies of these different hydrogen bonding motifs.

Table 1: Predicted Hydrogen Bond Parameters in this compound

| Bond | Type | Predicted Distance (Å) | Predicted Angle (°) |

| O-H···O (intramolecular) | Strong | 1.8 - 2.0 | 140 - 160 |

| O-H···O (intermolecular) | Moderate | 1.9 - 2.2 | 160 - 180 |

| O-H···S (intermolecular) | Weak | 2.5 - 2.9 | 130 - 150 |

Note: These are predicted values based on computational studies of similar compounds.

Charge-transfer interactions are also anticipated due to the electronic nature of the molecule. The nitrophenylthio moiety contains both electron-donating (thioether) and electron-withdrawing (nitro group) substituents on the aromatic ring, creating a potential for π-π stacking and other charge-transfer interactions between adjacent molecules. Computational studies on similar systems have shown that such interactions can lead to specific packing arrangements and influence the electronic properties of the material.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal structure. By mapping properties such as d_norm (which indicates contacts shorter or longer than van der Waals radii) onto the surface, it is possible to identify the specific atoms involved in hydrogen bonding, C-H···O interactions, and other close contacts. For this compound, this analysis would provide a detailed picture of the packing environment, highlighting the relative importance of the different types of intermolecular forces. The fingerprint plots derived from the Hirshfeld surface would offer a quantitative summary of the intermolecular contacts.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and stability of this compound in different environments. By simulating the motion of a system of molecules over time, MD can be used to study conformational changes, such as the chair-boat interconversion of the cyclohexyl ring, and the flexibility of the thioether linkage. These simulations, often performed under an isothermal-isobaric (NPT) ensemble, can also predict macroscopic properties like density and thermal expansion. Furthermore, MD simulations can be used to study the stability of the crystal lattice at different temperatures and to investigate the initial stages of melting.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. For this compound, several types of reactions could be investigated using computational methods, such as density functional theory (DFT). These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed, step-by-step picture of the reaction pathway.

For instance, the synthesis of this compound likely involves a nucleophilic aromatic substitution reaction. Computational modeling could be used to compare different possible mechanisms and to explain the observed regioselectivity. Similarly, reactions involving the functional groups, such as oxidation of the thioether or reduction of the nitro group, can be studied to understand their reactivity and to predict the most likely products. The insights gained from these computational studies are valuable for optimizing reaction conditions and for designing new synthetic routes.

Molecular Recognition Studies through Docking

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action. Given the structural features of this compound, it could be investigated as a potential ligand for various enzymes or receptors.

In a molecular docking study, the this compound molecule would be placed into the binding site of a target protein, and its binding affinity would be calculated based on the intermolecular interactions formed. The hydroxyl and nitro groups could form specific hydrogen bonds with amino acid residues in the binding pocket, while the cyclohexyl and phenyl groups could engage in hydrophobic and van der Waals interactions. Docking studies could thus identify potential biological targets for this compound and provide a rational basis for the design of more potent and selective analogues.

Reactivity and Reaction Mechanisms

Reactions Involving the Thioether Linkage

The thioether linkage, which connects the cyclohexyl group to the nitrophenol backbone, is susceptible to both oxidation and cleavage under specific conditions.

Thioethers can be oxidized to form sulfoxides and subsequently sulfones. The specific outcome of the oxidation of 4-(Cyclohexylthio)-3-nitrophenol would depend on the oxidizing agent used and the reaction conditions. For instance, mild oxidizing agents would likely yield the corresponding sulfoxide, while stronger agents could lead to the formation of the sulfone.

In a related context, studies on the oxidation of 4-nitrophenol (B140041) have shown that the presence of a catalyst can significantly influence the process, leading to products like benzoquinone and hydroquinone. researchgate.net

The carbon-sulfur bond in thioethers can be cleaved through various mechanisms. Raney nickel is a well-known reagent for the desulfurization of thioethers, which would result in the formation of 3-nitrophenol (B1666305) and cyclohexane. nih.govnih.gov Additionally, photo-induced cleavage of thioethers, particularly those with a nitrobenzyl group, has been demonstrated, suggesting that the nitro group in this compound might influence its photochemical reactivity. researchgate.net

Recent research has also highlighted metal-free methods for the selective cleavage of C(sp³)–S bonds in thioethers using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org These methods could potentially be applied to cleave the cyclohexyl-sulfur bond in this compound. Another approach involves the use of O-mesitylenesulfonylhydroxylamine (MSH) for the regioselective cleavage of thioether linkages. researchgate.net

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amino or hydroxylamino group.

The reduction of aromatic nitro compounds is a widely studied and industrially significant reaction. wikipedia.orgsci-hub.st The nitro group of this compound can be reduced to an amino group (to form 3-amino-4-(cyclohexylthio)phenol) using various catalytic systems. Common methods include catalytic hydrogenation with catalysts like Raney nickel, palladium-on-carbon, or platinum(IV) oxide. wikipedia.org Metal-based reductions, for example with iron in acidic media or with tin(II) chloride, are also effective. wikipedia.org

The reduction of the related compound, 4-nitrophenol, to 4-aminophenol (B1666318) is a well-established model reaction to test the efficacy of new catalysts. ijsr.netmdpi.com This transformation is often carried out using a reducing agent like sodium borohydride (B1222165) in the presence of a metal nanocatalyst. ijsr.netmdpi.comresearchgate.net

Partial reduction of the nitro group to a hydroxylamino group is also possible. This can be achieved using reagents such as zinc metal in aqueous ammonium (B1175870) chloride or through controlled catalytic hydrogenation. wikipedia.org

Table 1: Common Reagents for Nitro Group Reduction

| Product | Reagent(s) |

| Amine | Catalytic hydrogenation (e.g., Raney Ni, Pd/C), Fe/acid, SnCl₂ |

| Hydroxylamine | Zn/NH₄Cl, controlled catalytic hydrogenation |

| Oxime | SnCl₂, CrCl₂ |

This table is based on general reactions of nitro compounds and not specifically on this compound.

The introduction of a second hydroxyl group onto the aromatic ring, a process known as hydroxylation, can occur under specific conditions. For instance, the hydroxylation of p-nitrophenol to 4-nitrocatechol (B145892) has been observed in microsomal oxidation systems and can be induced by certain substances. nih.gov This suggests that under similar biological or chemical oxidative conditions, this compound could potentially be hydroxylated to form a catechol derivative. 4-Nitrocatechol has been identified as a metabolite of 4-nitrophenol. nih.gov

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can undergo typical phenol (B47542) reactions. It can be deprotonated by a base to form a phenoxide ion, which can then participate in nucleophilic substitution or condensation reactions. The acidity of the phenolic proton is enhanced by the electron-withdrawing nitro group on the aromatic ring.

The hydroxyl group can also be alkylated or acylated to form ethers and esters, respectively. These reactions are standard transformations for phenols and would be expected to proceed readily with this compound.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The phenol ring in this compound is electron-rich and thus highly susceptible to electrophilic aromatic substitution. blogspot.combyjus.com The hydroxyl group is a potent activating group, strongly directing incoming electrophiles to the positions ortho and para to it. blogspot.comquora.com Similarly, the cyclohexylthio group, a thioether, is also an ortho-, para-directing activator, albeit generally less powerful than the hydroxyl group. youtube.com In contrast, the nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position relative to itself. youtube.com

The positions on the aromatic ring are numbered starting from the carbon bearing the hydroxyl group as C1. Thus, the substituents are at C1 (-OH), C3 (-NO2), and C4 (-SCH2C6H11). The directing effects of these groups on electrophilic substitution are summarized below:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C1 | Strongly Activating | Ortho, Para (to C1) |

| -NO2 | C3 | Strongly Deactivating | Meta (to C3) |

| -SCH2C6H11 | C4 | Activating | Ortho, Para (to C4) |

Considering the combined influence of these substituents, the most activated positions for electrophilic attack are C2 and C6, which are ortho to the strongly activating hydroxyl group. The C6 position is also ortho to the cyclohexylthio group, further enhancing its reactivity. The C5 position is meta to the deactivating nitro group, making it a likely site for substitution under forcing conditions.

Predicted Reactivity towards Electrophiles:

| Position | Influence of Substituents | Predicted Reactivity |

| C2 | Ortho to -OH, Meta to -NO2, Meta to -SR | Highly Favorable |

| C5 | Para to -OH, Ortho to -NO2, Ortho to -SR | Favorable |

| C6 | Ortho to -OH, Para to -NO2, Meta to -SR | Highly Favorable |

Conversely, the presence of the electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not favored for unsubstituted phenols. pressbooks.publibretexts.org For SNAr to occur, a good leaving group is typically required on the ring, and the ring must be activated by strong electron-withdrawing groups. pressbooks.publibretexts.org In the case of this compound, while the nitro group activates the ring for nucleophilic attack, neither the hydroxyl nor the cyclohexylthio group is a conventional leaving group. However, under specific conditions, displacement of the nitro group or the cyclohexylthio group by a strong nucleophile could be envisioned, particularly if the reaction leads to a more stable product. The positions ortho and para to the nitro group (C2, C4, and C6) are the most likely sites for nucleophilic attack. pressbooks.pub

Mechanistic Investigations Using Spectroscopic and Kinetic Methods

The investigation of electrophilic substitution reactions on phenols often involves kinetic studies to compare the rates of reaction at different positions and with different electrophiles. For instance, the rate of bromination of phenol is significantly faster than that of benzene (B151609), a fact that can be quantified through kinetic measurements. blogspot.com Such studies on this compound would likely reveal the relative rates of substitution at the C2, C5, and C6 positions, providing insight into the combined directing effects of the substituents.

Spectroscopic methods are invaluable for elucidating reaction mechanisms. In situ spectroscopic techniques, such as NMR and IR spectroscopy, can be employed to detect reaction intermediates. For example, the formation of a Wheland intermediate (a resonance-stabilized carbocation) during electrophilic aromatic substitution can sometimes be observed at low temperatures. youtube.com In the context of nucleophilic aromatic substitution, the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, is a key mechanistic feature that can be characterized by spectroscopic methods. pressbooks.pub

Kinetic isotope effect studies, where a hydrogen atom at a specific position is replaced by deuterium (B1214612), can also provide mechanistic details. A significant kinetic isotope effect would suggest that the cleavage of the C-H bond is a rate-determining step in the reaction.

Hypothetical Mechanistic Investigation Data:

| Technique | Application to this compound | Potential Findings |

| UV-vis Spectroscopy | Monitoring the progress of nitration or halogenation reactions. | Determination of reaction kinetics (rate constants, order of reaction). |

| NMR Spectroscopy | Characterization of reaction products and potential intermediates at low temperatures. | Identification of the regioselectivity of substitution and observation of resonance structures of intermediates. |

| IR Spectroscopy | Following the disappearance of reactants and appearance of products by monitoring characteristic vibrational frequencies. | Confirmation of functional group transformations during the reaction. |

| Mass Spectrometry | Identification of products and fragmentation patterns. | Elucidation of the structure of substitution products. |

| Kinetic Isotope Effect | Comparing reaction rates of the parent compound with a deuterated analogue (e.g., at C2, C5, or C6). | Determining if C-H bond breaking is involved in the rate-determining step. |

Further research employing these and other advanced analytical techniques would be necessary to fully elucidate the specific reaction mechanisms and reactivity patterns of this compound.

Future Directions in Research

Exploration of Sustainable Synthetic Methodologies

The chemical industry is increasingly focusing on green chemistry principles to minimize environmental impact. blazingprojects.com Future research will prioritize the development of sustainable methods for synthesizing compounds like 4-(Cyclohexylthio)-3-nitrophenol.

Key areas of focus include:

Green Solvents: Research is moving towards the use of environmentally benign solvents, such as water and ionic liquids, to replace hazardous organic solvents traditionally used in synthesis. frontiersin.org The use of aqueous micellar conditions has already shown promise in improving sustainability metrics in other complex syntheses. rsc.org

Catalysis: The development of more efficient and selective catalysts is crucial. rsc.org This includes biocatalysis, which utilizes enzymes or whole cells to perform chemical transformations with high specificity and under mild conditions. pnas.org Metal-free catalysis is another burgeoning area, aiming to replace heavy metal catalysts with more sustainable alternatives. frontiersin.org

Energy Efficiency: Methodologies that reduce energy consumption, such as microwave-assisted synthesis and photocatalysis, are gaining traction. frontiersin.org These techniques can lead to shorter reaction times and higher yields. frontiersin.org

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product, a principle known as atom economy, will be a primary goal. frontiersin.org

A comparative analysis of traditional versus sustainable synthetic approaches is presented in the table below.

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Solvents | Often rely on volatile and hazardous organic solvents. | Employs greener alternatives like water, supercritical fluids, or solvent-free conditions. rsc.org |

| Catalysts | May use stoichiometric reagents or heavy metal catalysts. | Focuses on highly efficient and recyclable catalysts, including biocatalysts and metal-free options. frontiersin.orgrsc.org |

| Energy Input | Can be energy-intensive, requiring high temperatures and pressures. | Utilizes energy-efficient methods like microwave or photochemical activation. frontiersin.org |

| Byproducts | Often generates significant amounts of waste. | Designed to minimize waste and maximize atom economy. pnas.org |

Development of Novel Characterization Techniques for Complex Systems

Understanding the structure and properties of a molecule is fundamental to its application. Future research will focus on developing and applying advanced characterization techniques to study complex chemical systems involving compounds like this compound.

Recent advancements in characterization include:

In situ/Operando Techniques: These methods allow for the real-time monitoring of chemical reactions and material transformations as they occur. nih.gov This is particularly important for understanding dynamic processes like the formation of the solid electrolyte interphase (SEI) in batteries. nih.gov

High-Resolution Spectroscopy and Microscopy: Techniques such as advanced vibrational spectroscopy (Raman, infrared, and sum-frequency generation) and scanning probe microscopy provide detailed information about molecular structure and interfacial phenomena at the molecular level. oup.com

AI-Enhanced Analysis: Artificial intelligence and machine learning are being increasingly used to analyze complex datasets from various characterization techniques, helping to identify patterns and properties that might be missed by human researchers. miragenews.com Google DeepMind's Aeneas, for example, can analyze molecular images and spectroscopic data to predict the properties of novel compounds. medium.com

Advancements in Multiscale Computational Modeling

Computational chemistry has become an indispensable tool for predicting molecular properties and reaction mechanisms. Future advancements in multiscale modeling will provide a more comprehensive understanding of complex chemical systems.

Key trends in this area are:

Bridging Scales: Multiscale modeling integrates different levels of theory, from quantum mechanics (QM) for high-accuracy descriptions of small regions to classical mechanics (MM) and continuum models for larger systems. numberanalytics.comresearchgate.net This allows for the study of complex phenomena that span multiple length and time scales. ethz.chnih.gov

Machine Learning Integration: Machine learning is revolutionizing computational chemistry by enabling the development of highly accurate and efficient force fields and potentials. ethz.chnih.gov These machine-learned potentials can reproduce quantum mechanical level results with significantly lower computational cost. ethz.ch

Enhanced Sampling and Free Energy Calculations: Advanced algorithms are improving the efficiency and accuracy of free energy calculations, which are essential for understanding chemical equilibria and reaction rates. bohrium.com

The following table outlines the different scales addressed by multiscale modeling techniques.

| Modeling Scale | Description | Typical Application |

| Quantum Mechanics (QM) | Provides a highly accurate description of electronic structure and chemical bonding. | Studying reaction mechanisms and electronic properties of a molecule's active site. numberanalytics.com |

| Molecular Mechanics (MM) | Uses classical force fields to model the interactions between atoms. | Simulating the dynamics and conformational changes of large molecules like proteins. bohrium.com |

| Coarse-Graining (CG) | Groups of atoms are represented as single particles to simulate larger systems over longer timescales. | Studying the self-assembly of large molecular complexes. ethz.ch |

| Continuum Models | Treats the solvent or environment as a continuous medium. | Calculating solvation energies and long-range electrostatic interactions. researchgate.net |

Discovery of Unprecedented Chemical Transformations and Reactivity Patterns

A fundamental goal of chemical research is the discovery of new reactions and understanding the factors that control chemical reactivity.

Future explorations in this area will likely involve:

AI-Driven Discovery: Artificial intelligence is being used to predict the outcomes of chemical reactions and to identify novel reaction pathways. nih.govprinceton.edu This can significantly accelerate the discovery of new chemical transformations.

Understanding Reactivity in Complex Environments: Research is revealing that the reactivity of a molecule can be significantly influenced by its environment, such as the solvent and the presence of other molecules. researchgate.net Studies under conditions like microfluidics are showing that the same compound can exhibit different reactivity patterns under slightly different conditions. researchgate.net

Catalyst Design for Novel Reactivity: The development of new catalysts will continue to be a primary driver for discovering unprecedented chemical transformations. This includes designing catalysts that can activate previously unreactive bonds or control the stereochemistry of a reaction with high precision.

Q & A

Q. What are the established synthetic routes for 4-(Cyclohexylthio)-3-nitrophenol, and how can regioselectivity be ensured during thioether bond formation?

Methodological Answer: The synthesis of this compound involves regioselective substitution reactions. A plausible route includes:

- Nucleophilic aromatic substitution : Reacting 3-nitro-4-chlorophenol with cyclohexanethiol under basic conditions (e.g., K₂CO₃ in DMF) to replace the chloro group with the cyclohexylthio moiety. Temperature control (80–100°C) and stoichiometric excess of cyclohexanethiol improve yield .

- Regioselectivity : The nitro group at the 3-position directs electrophilic substitution to the para position (C4), favoring thioether bond formation. Computational modeling (DFT) can predict electronic effects to optimize reaction conditions .

Q. How should researchers characterize the purity and structural integrity of 4-(Cyclohexioxy-3-nitrophenol using spectroscopic and chromatographic methods?

Methodological Answer:

- Spectroscopy :

- Chromatography :

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are recommended to predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. These predict sites for electrophilic/nucleophilic attack .

- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental absorbance data, aiding in photostability assessments .

- Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMSO) to study aggregation behavior .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions, particularly regarding nitro group reduction?

Methodological Answer:

- pH Stability :

- Thermal Stability :

Q. What in vitro models are suitable for assessing the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties, considering structural similarities to nitrophenols?

Methodological Answer:

- Caco-2 Cell Monolayers : Evaluate intestinal permeability. Nitrophenols often show moderate permeability due to hydrogen bonding with phenolic O–H .

- Hepatic Microsomes : Incubate with rat/human microsomes (NADPH-supplemented) to identify metabolites (e.g., nitro reduction to amines or glucuronidation of the phenol group) .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure binding affinity, which influences bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.